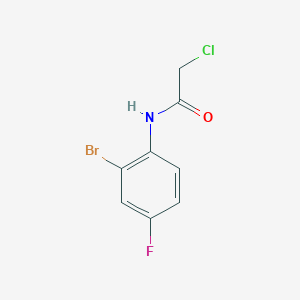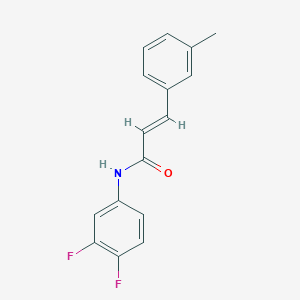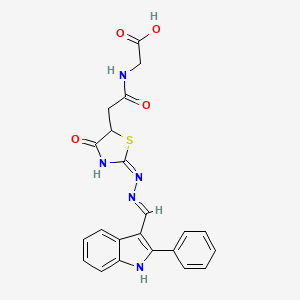
2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine motifs, which are part of the compound’s structure, have been found to exhibit anticancer properties . In a study, all the screened derivatives of thiazolidine-2,4-dione molecules were found to possess mild anticancer potential .
Antimicrobial Activity
The compound has shown promising antimicrobial activity. In particular, molecules H5, H13, H15, and H18 were found to have moderate to promising activity against selected species of microbial strains .
Antioxidant Activity
The compound has been evaluated for its antioxidant potential. The analogue H5 was found to be the most active molecule with an IC50 of 14.85 μg/mL .
Neuroprotective Activity
Thiazolidine motifs, present in the compound, have shown neuroprotective activity . This makes the compound a potential candidate for the development of drugs for neurological disorders.
Anti-inflammatory Activity
Thiazolidine motifs have also demonstrated anti-inflammatory properties . This suggests that the compound could be used in the development of anti-inflammatory drugs.
Drug Design
The compound’s structure and properties make it a valuable scaffold in drug design. The in-silico ADME studies revealed that all the compounds were found to be drug-like . This information can be useful for designing next-generation drug candidates.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[2-[(2E)-4-oxo-2-[(E)-(2-phenyl-1H-indol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c28-18(23-12-19(29)30)10-17-21(31)26-22(32-17)27-24-11-15-14-8-4-5-9-16(14)25-20(15)13-6-2-1-3-7-13/h1-9,11,17,25H,10,12H2,(H,23,28)(H,29,30)(H,26,27,31)/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPAMSMSSWZPFE-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NN=C4NC(=O)C(S4)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/N=C/4\NC(=O)C(S4)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

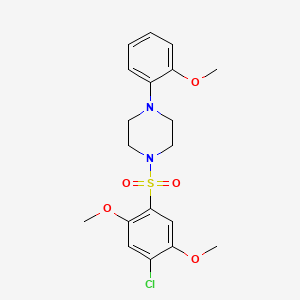
![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)
![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)
![3-benzyl-N-(4-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2452887.png)
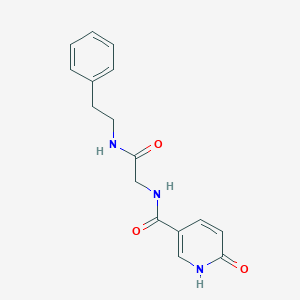
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)


![3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452894.png)
![N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2452897.png)
